molecular formula C15H24O2 B14405814 2-Methyl-5-(2,4,6-trimethylphenyl)pentane-2-peroxol CAS No. 85981-80-2

2-Methyl-5-(2,4,6-trimethylphenyl)pentane-2-peroxol

Cat. No.: B14405814
CAS No.: 85981-80-2
M. Wt: 236.35 g/mol
InChI Key: WORLWXIOZFISNG-UHFFFAOYSA-N
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Description

2-Methyl-5-(2,4,6-trimethylphenyl)pentane-2-peroxol is an organic peroxide compound characterized by its branched hydrocarbon structure. This compound is notable for its stability and reactivity, making it a subject of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(2,4,6-trimethylphenyl)pentane-2-peroxol typically involves the reaction of 2-Methyl-5-(2,4,6-trimethylphenyl)pentane with hydrogen peroxide under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the peroxide bond.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature and pressure to optimize the reaction conditions and minimize the formation of by-products.

Types of Reactions:

    Oxidation: The peroxide group in this compound can undergo oxidation reactions, often resulting in the formation of alcohols or ketones.

    Reduction: Reduction of the peroxide group can lead to the formation of the corresponding alcohol.

    Substitution: The compound can participate in substitution reactions, particularly at the benzylic position, where the trimethylphenyl group is attached.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide.

Major Products:

    Alcohols: Formed through reduction reactions.

    Ketones: Resulting from oxidation reactions.

    Substituted Derivatives: Products of substitution reactions at the benzylic position.

Scientific Research Applications

2-Methyl-5-(2,4,6-trimethylphenyl)pentane-2-peroxol has diverse applications in scientific research:

    Chemistry: Used as an initiator in polymerization reactions due to its ability to generate free radicals.

    Biology: Investigated for its potential role in oxidative stress studies and its effects on cellular processes.

    Medicine: Explored for its potential use in drug delivery systems, particularly in targeting oxidative pathways.

    Industry: Utilized in the production of polymers and as a stabilizer in various chemical formulations.

Mechanism of Action

The primary mechanism of action of 2-Methyl-5-(2,4,6-trimethylphenyl)pentane-2-peroxol involves the generation of free radicals through the cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include the activation of oxidative stress pathways and the modification of cellular components through radical-induced reactions.

Comparison with Similar Compounds

    2,2,4-Trimethylpentane: A branched hydrocarbon with similar structural features but lacking the peroxide group.

    2-Methyl-2,4-pentanediol: A diol with a similar carbon skeleton but different functional groups.

    2-Methyl-2-pentene: An alkene with a similar carbon framework but different reactivity.

Uniqueness: 2-Methyl-5-(2,4,6-trimethylphenyl)pentane-2-peroxol is unique due to its peroxide functional group, which imparts distinct reactivity and stability compared to other branched hydrocarbons. Its ability to generate free radicals makes it particularly valuable in polymerization and oxidative processes.

Properties

CAS No.

85981-80-2

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

2-(4-hydroperoxy-4-methylpentyl)-1,3,5-trimethylbenzene

InChI

InChI=1S/C15H24O2/c1-11-9-12(2)14(13(3)10-11)7-6-8-15(4,5)17-16/h9-10,16H,6-8H2,1-5H3

InChI Key

WORLWXIOZFISNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CCCC(C)(C)OO)C

Origin of Product

United States

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